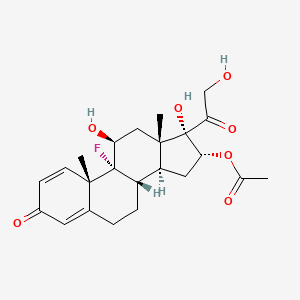
Triamcinolone 16-Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triamcinolone 16-Acetate is a synthetic corticosteroid derived from triamcinolone. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is widely used in the treatment of various inflammatory and autoimmune conditions, including skin disorders, allergic reactions, and arthritis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triamcinolone 16-Acetate involves multiple steps, starting from the basic steroid structure. The key steps include the introduction of the acetate group at the 16th position and the fluorination at the 9th position. Common reagents used in these reactions include acetic anhydride, pyridine, and fluorinating agents like hydrogen fluoride or diethylaminosulfur trifluoride. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The final product is purified using techniques like crystallization and chromatography to remove impurities and achieve the desired pharmaceutical grade .
Analyse Des Réactions Chimiques
Types of Reactions
Triamcinolone 16-Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups, leading to the formation of ketones.
Reduction: Reduction reactions can convert ketones back to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents such as hydrogen fluoride and acetylating agents like acetic anhydride are employed.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can alter its pharmacological properties .
Applications De Recherche Scientifique
Triamcinolone 16-Acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: The compound is used to study the effects of corticosteroids on cellular processes, including inflammation and immune response.
Medicine: this compound is extensively used in clinical research to develop new treatments for inflammatory and autoimmune diseases.
Industry: It is used in the formulation of various pharmaceutical products, including creams, ointments, and injections
Mécanisme D'action
Triamcinolone 16-Acetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of specific genes, resulting in the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins. The compound also stabilizes lysosomal membranes and reduces capillary permeability, further contributing to its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prednisone: Another corticosteroid with similar anti-inflammatory properties but different potency and side effect profile.
Hydrocortisone: A less potent corticosteroid often used for milder inflammatory conditions.
Dexamethasone: A more potent corticosteroid with a longer duration of action compared to Triamcinolone 16-Acetate
Uniqueness
This compound is unique due to its specific structural modifications, including the acetate group at the 16th position and the fluorine atom at the 9th position. These modifications enhance its potency and duration of action, making it more effective for certain conditions compared to other corticosteroids .
Propriétés
Formule moléculaire |
C23H29FO7 |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-16-yl] acetate |
InChI |
InChI=1S/C23H29FO7/c1-12(26)31-19-9-16-15-5-4-13-8-14(27)6-7-20(13,2)22(15,24)17(28)10-21(16,3)23(19,30)18(29)11-25/h6-8,15-17,19,25,28,30H,4-5,9-11H2,1-3H3/t15-,16-,17-,19+,20-,21-,22-,23+/m0/s1 |
Clé InChI |
QTIAMYHXQKZZDN-MLGNIEKNSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C |
SMILES canonique |
CC(=O)OC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















